molecular formula C47H68O17 B1667955 Bryostatin CAS No. 83314-01-6

Bryostatin

Cat. No.: B1667955
CAS No.: 83314-01-6
M. Wt: 905.0 g/mol
InChI Key: MJQUEDHRCUIRLF-MEBWOBETSA-N
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Description

Bryostatins are a group of macrolide lactones derived from the marine organism Bugula neritina . They are potent modulators of protein kinase C and have been studied in clinical trials as anti-cancer agents, anti-AIDS/HIV agents, and in people with Alzheimer’s disease .


Synthesis Analysis

The synthesis of Bryostatin has been a challenge due to its complexity. A total synthesis of this compound 1 has been reported that proceeds in 29 total steps (19 in the longest linear sequence, >80% average yield per step), collectively produces grams of material, and can be scaled to meet clinical needs . This practical solution to the this compound supply problem also opens broad, facile, and efficient access to derivatives and potentially superior analogs .


Molecular Structure Analysis

This compound 1 is an exceedingly scarce marine-derived natural product . Its molecular formula is C47H68O17 .


Chemical Reactions Analysis

This compound 1 has been synthesized through a highly convergent synthetic plan by the use of highly atom-economical and chemoselective transformations in which alkynes played a major role in reducing step count .


Physical and Chemical Properties Analysis

This compound 1 has a molecular weight of 905.03 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

1. HIV/AIDS Eradication

Bryostatin has shown potential in the development of therapies for HIV/AIDS eradication. Studies have demonstrated that this compound analogues can effectively induce latent HIV activation in vitro with potencies similar to or better than this compound itself. These analogues are significantly more potent in inducing latent HIV expression than the current clinical candidate for latent virus induction, suggesting their superior candidacy for the eradication of HIV/AIDS in conjunction with current antiretroviral therapy (DeChristopher et al., 2012).

2. Cancer Treatment

This compound has been identified as an antineoplastic agent with activity against various types of cancer. It activates polymorphonuclear leukocytes and binds to the phorbol ester receptor, suggesting its role in modulating immune responses against cancer cells (Berkow & Kraft, 1985). Additionally, bryostatins, particularly this compound-1, exhibit significant antineoplastic activity against several tumor types. Their ability to sensitize some resistant cells to chemotherapy agents further underscores their potential in cancer treatment (Kollar et al., 2014).

3. Alzheimer's Disease

This compound has been proposed as a potential treatment for Alzheimer's disease due to its unique properties. It has shown promise in facilitating the development of transformative therapies for Alzheimer's, highlighting its role in neurodegenerative diseases (Pettit et al., 2002).

4. Immunomodulatory Functions

This compound has demonstrated the ability to stimulate in vitro and in vivo hematopoietic progenitor cell growth. This capacity to induce leukemic cell differentiation and to sensitize tumor cells to cytotoxic agents has led to its research as an immunotherapeutic agent in various tumor models (May et al., 1987).

5. Synthesis and Biomedical Applications

Recent advancements in the synthesis of this compound and its analogs have expanded its potential in biomedical applications. These developments include scalable synthesis and the production of analogs with tunable activities, opening new avenues for clinical use in treating AIDS, Alzheimer's disease, and cancer (Wu et al., 2020).

Safety and Hazards

When handling Bryostatin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Bryostatin 1 exhibits various biological activities through its interaction with protein kinase C (PKC) . It binds to the diacylglycerol-binding region within the C-1 regulatory domain of PKC . This interaction with PKC is believed to be central to the biochemical reactions influenced by this compound 1 .

Cellular Effects

This compound 1 has shown to have significant effects on various types of cells and cellular processes . It inhibits proliferation, induces differentiation, and promotes apoptosis in numerous hematological and solid tumor cell lines . In neurological disorders, this compound 1 has shown therapeutic potential for Alzheimer’s disease, multiple sclerosis, fragile X syndrome, stroke, traumatic brain injury, and depression . It exhibits significant rescuing effects on the deficits of spatial learning, cognitive function, memory, and other neurological functions caused by diseases .

Molecular Mechanism

The molecular mechanism of this compound 1 involves its binding to protein kinase C (PKC), leading to the activation of PKC isozymes . This activation results in PKC auto-phosphorylation and translocation to the cell membrane . Following this, this compound 1-bound PKC is downregulated by ubiquitination and degradation in proteasomes .

Temporal Effects in Laboratory Settings

In cultured neuronal cells, this compound 1 has been found to induce potent PKCα, δ, and ε activation at specific concentrations . Time course experiments showed that this compound 1 triggered significant PKCε and PKCδ activation by 30 min and 1 h, respectively .

Dosage Effects in Animal Models

The effects of this compound 1 vary with different dosages in animal models . For instance, rabbits pretreated with 10µg/kg this compound 1 every other day before a relatively simple trace conditioning task showed more conditioned responses during the first 10 trials of each trace conditioning session than rabbits pretreated with the vehicle control .

Metabolic Pathways

Its primary mechanism of action is known to involve modulation of protein kinase C (PKC) activity .

Transport and Distribution

This compound 1 is widely distributed in many organs but concentrated in the lung, liver, gastrointestinal tract, and fatty tissue . The concentration in the gastrointestinal tract, along with the fecal excretion, suggests the possibility of enterohepatic circulation of this drug .

Subcellular Localization

Initial activation of PKD1 with this compound 1 leads to colocalization of the cytoplasmic pool of β-catenin with PKD1, trans-Golgi network markers, and proteins involved in vesicular trafficking . Activation of PKD1 by this compound 1 decreases nuclear β-catenin expression and β-catenin/TCF transcription activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Bryostatin involves a total of 37 steps, with several key intermediates being synthesized along the way. The overall strategy involves the construction of the complex macrocyclic ring system, which is then functionalized with various substituents. The synthesis is challenging due to the complexity of the molecule and the need to control stereochemistry at multiple points.", "Starting Materials": [ "2,3-Dimethoxybenzaldehyde", "Methyl vinyl ketone", "Methanesulfonic acid", "Methanol", "Sodium hydroxide", "Diethyl ether", "Sodium borohydride", "Benzyl bromide", "Trimethylsilyl chloride", "Sodium hydride", "Ethyl acrylate", "Methacrolein", "Acrolein", "Cyclohexanone", "Succinic anhydride", "Diisopropylamine", "Sodium azide", "Triphenylphosphine", "Copper(I) iodide", "Sodium chloride", "Acetic acid", "Methanol", "Tetrahydrofuran", "Chlorotrimethylsilane", "Methyl triflate", "Methylene blue", "Sodium carbonate", "Methanesulfonyl chloride", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrite", "Sodium thiosulfate", "Sodium hydroxide", "Sodium dihydrogen phosphate", "Tetra-n-butylammonium fluoride", "Tetrahydrofuran", "Boron trifluoride etherate", "Sodium hydroxide", "Chloroacetyl chloride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium hydroxide" ], "Reaction": [ "Condensation of 2,3-dimethoxybenzaldehyde with methyl vinyl ketone in the presence of methanesulfonic acid and methanol to form the intermediate 1", "Reduction of intermediate 1 with sodium borohydride to form the alcohol 2", "Benzyl protection of alcohol 2 with benzyl bromide to form intermediate 3", "Trimethylsilylation of intermediate 3 with trimethylsilyl chloride to form intermediate 4", "Deprotection of intermediate 4 with sodium hydride to form intermediate 5", "Addition of ethyl acrylate to intermediate 5 in the presence of diisopropylamine and copper(I) iodide to form intermediate 6", "Reduction of intermediate 6 with sodium borohydride to form intermediate 7", "Addition of methacrolein to intermediate 7 in the presence of triphenylphosphine and copper(I) iodide to form intermediate 8", "Reduction of intermediate 8 with sodium borohydride to form intermediate 9", "Addition of acrolein to intermediate 9 in the presence of triphenylphosphine and copper(I) iodide to form intermediate 10", "Reduction of intermediate 10 with sodium borohydride to form intermediate 11", "Addition of cyclohexanone to intermediate 11 in the presence of diisopropylamine and copper(I) iodide to form intermediate 12", "Reduction of intermediate 12 with sodium borohydride to form intermediate 13", "Addition of succinic anhydride to intermediate 13 in the presence of diisopropylamine to form intermediate 14", "Conversion of intermediate 14 to the mesylate 15 with methanesulfonyl chloride and sodium azide", "Reduction of intermediate 15 with sodium borohydride to form intermediate 16", "Addition of methylene blue to intermediate 16 in the presence of sodium carbonate and methanol to form intermediate 17", "Conversion of intermediate 17 to the tosylate 18 with tosyl chloride and pyridine", "Conversion of intermediate 18 to the azide 19 with sodium azide and acetic acid", "Reduction of intermediate 19 with sodium borohydride to form intermediate 20", "Conversion of intermediate 20 to the alkyne 21 with chlorotrimethylsilane and methyl triflate", "Conversion of intermediate 21 to the alcohol 22 with lithium aluminum hydride", "Conversion of intermediate 22 to the iodide 23 with sodium iodide and iodine", "Conversion of intermediate 23 to the alkyne 24 with sodium hydride and tetra-n-butylammonium fluoride", "Conversion of intermediate 24 to the aldehyde 25 with boron trifluoride etherate", "Addition of chloroacetyl chloride to intermediate 25 in the presence of triethylamine to form intermediate 26", "Reduction of intermediate 26 with sodium borohydride to form intermediate 27", "Conversion of intermediate 27 to the alcohol 28 with sodium hydroxide", "Conversion of intermediate 28 to the tosylate 29 with tosyl chloride and pyridine", "Conversion of intermediate 29 to the azide 30 with sodium azide and acetic acid", "Conversion of intermediate 30 to the alkyne 31 with chlorotrimethylsilane and methyl triflate", "Conversion of intermediate 31 to the alcohol 32 with lithium aluminum hydride", "Conversion of intermediate 32 to the iodide 33 with sodium iodide and iodine", "Conversion of intermediate 33 to the alkyne 34 with sodium hydride and tetra-n-butylammonium fluoride", "Conversion of intermediate 34 to the aldehyde 35 with boron trifluoride etherate", "Addition of chloroacetyl chloride to intermediate 35 in the presence of triethylamine to form intermediate 36", "Reduction of intermediate 36 with sodium borohydride to form intermediate 37, which can be converted to Bryostatin through several additional steps." ] }

CAS No.

83314-01-6

Molecular Formula

C47H68O17

Molecular Weight

905.0 g/mol

IUPAC Name

[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

InChI

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16-,30-20+,31-22+/t28-,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1

InChI Key

MJQUEDHRCUIRLF-MEBWOBETSA-N

Isomeric SMILES

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C\C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O

SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

Canonical SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

Appearance

Solid powder

83314-01-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr.

solubility

t-Butanol > 9.2 (mg/mL)
50% Butanol/water > 3.0 (mg/mL)
PET solvent* > 2.8 (mg/mL)
Soybean oil 1.5 - 3.0 (mg/mL)
*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bryostatin 1;  Bryostatin-1;  Bryostatin1;  NSC-339555;  NSC 339555;  NSC339555; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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